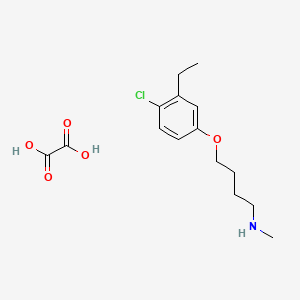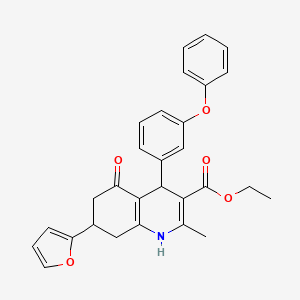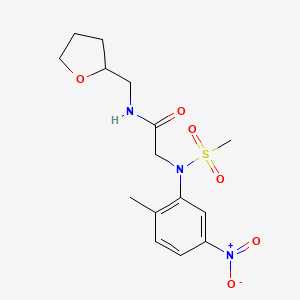
4-(4-chloro-3-ethylphenoxy)-N-methylbutan-1-amine;oxalic acid
概要
説明
4-(4-chloro-3-ethylphenoxy)-N-methylbutan-1-amine; oxalic acid is a chemical compound that combines an amine with an oxalic acid moiety
準備方法
The synthesis of 4-(4-chloro-3-ethylphenoxy)-N-methylbutan-1-amine typically involves a multi-step process. The initial step often includes the preparation of the phenoxy intermediate, followed by the introduction of the amine group. The final step involves the formation of the oxalic acid salt. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
化学反応の分析
4-(4-chloro-3-ethylphenoxy)-N-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reducing agents that convert the compound into its reduced form.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-(4-chloro-3-ethylphenoxy)-N-methylbutan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical compounds.
Biology: The compound may be used in studies related to cellular processes and biochemical pathways.
Industry: It can be used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 4-(4-chloro-3-ethylphenoxy)-N-methylbutan-1-amine involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
4-(4-chloro-3-ethylphenoxy)-N-methylbutan-1-amine can be compared with other similar compounds, such as:
4-chloro-3-ethylphenoxy derivatives: These compounds share a similar phenoxy structure but differ in their functional groups.
N-methylbutan-1-amine derivatives: These compounds have a similar amine structure but differ in their substituents.
Oxalic acid salts: These compounds share the oxalic acid moiety but differ in their cationic components.
The uniqueness of 4-(4-chloro-3-ethylphenoxy)-N-methylbutan-1-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
4-(4-chloro-3-ethylphenoxy)-N-methylbutan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO.C2H2O4/c1-3-11-10-12(6-7-13(11)14)16-9-5-4-8-15-2;3-1(4)2(5)6/h6-7,10,15H,3-5,8-9H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTNJCDLBDCQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCCCNC)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(2-biphenylyloxy)butyl]methylamine oxalate](/img/structure/B4095269.png)
![ethyl 4-[4-(dimethylamino)phenyl]-7-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4095281.png)

![6-methoxy-3-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-4(3H)-one](/img/structure/B4095300.png)

![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4095305.png)
![4-bromobenzyl 2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4095315.png)
![3-[(4-nitrophenyl)thio]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4095319.png)
![4-chloro-N-[4-(4-morpholinyl)-3-nitrophenyl]benzamide](/img/structure/B4095321.png)
![N-[3-(2-sec-butylphenoxy)propyl]cyclopentanamine oxalate](/img/structure/B4095324.png)

![N-(4-fluorophenyl)-2-methyl-4-[4-(4-morpholinyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4095353.png)
